molecular formula C11H14INO B1205681 N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine

N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine

Cat. No.: B1205681
M. Wt: 303.14 g/mol
InChI Key: DMRMQLPETKMFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine is an organic compound with the molecular formula C11H14INO It is a cyclopropylamine derivative that contains an iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodophenoxy group to other functional groups.

    Substitution: The iodine atom in the iodophenoxy group can be substituted with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms with different functional groups.

    Substitution: Substituted derivatives with various atoms or groups replacing the iodine atom.

Scientific Research Applications

N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine involves its interaction with specific molecular targets and pathways. The iodophenoxy group can participate in various chemical reactions, while the cyclopropylamine moiety can interact with biological receptors or enzymes. These interactions can lead to changes in biological activity or chemical properties, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-Bromophenoxy)ethyl)cyclopropylamine
  • N-(2-(2-Chlorophenoxy)ethyl)cyclopropylamine
  • N-(2-(2-Fluorophenoxy)ethyl)cyclopropylamine

Uniqueness

N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine is unique due to the presence of the iodine atom in the phenoxy group. This iodine atom can participate in specific chemical reactions that are not possible with other halogens. Additionally, the combination of the iodophenoxy group with the cyclopropylamine moiety provides distinct chemical and biological properties that make this compound valuable in various research and industrial applications.

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

N-[2-(2-iodophenoxy)ethyl]cyclopropanamine

InChI

InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2

InChI Key

DMRMQLPETKMFTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCOC2=CC=CC=C2I

Synonyms

LY 121768
LY-121768
N-(2-(2-iodophenoxy)ethyl)cyclopropylamine

Origin of Product

United States

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